4-[2-(4-Methoxyphenyl)ethenyl]benzamide
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Overview
Description
4-[2-(4-Methoxyphenyl)ethenyl]benzamide is an organic compound that features a benzamide group attached to a styrene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-aminobenzamide.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 4-aminobenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Methoxyphenyl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted benzamides.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 4-[2-(4-Methoxyphenyl)ethenyl]benzaldehyde
- 4-[2-(4-Methoxyphenyl)ethenyl]benzoic acid
Comparison:
- Structural Differences: While these compounds share a common core structure, they differ in the functional groups attached to the benzene ring, which can influence their chemical reactivity and biological activity.
- Unique Properties: 4-[2-(4-Methoxyphenyl)ethenyl]benzamide is unique due to the presence of the benzamide group, which imparts specific chemical and biological properties not found in the other similar compounds.
Properties
CAS No. |
62100-07-6 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethenyl]benzamide |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3,(H2,17,18) |
InChI Key |
PBPPIQFESVNSPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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